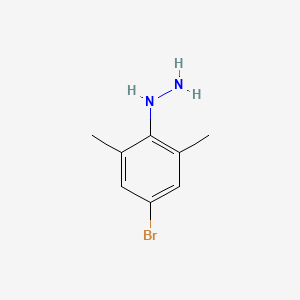

(4-Bromo-2,6-dimethylphenyl)hydrazine

説明

(4-Bromo-2,6-dimethylphenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a bromine atom at the para position (C4) and methyl groups at the ortho positions (C2 and C6) of the aromatic ring. The hydrazine (-NH-NH₂) moiety is directly attached to the benzene ring, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and pharmaceutical agents. Its steric and electronic properties are influenced by the electron-donating methyl groups and the electron-withdrawing bromine substituent, which modulate reactivity in coupling, cyclization, and metal-coordination reactions .

特性

分子式 |

C8H11BrN2 |

|---|---|

分子量 |

215.09 g/mol |

IUPAC名 |

(4-bromo-2,6-dimethylphenyl)hydrazine |

InChI |

InChI=1S/C8H11BrN2/c1-5-3-7(9)4-6(2)8(5)11-10/h3-4,11H,10H2,1-2H3 |

InChIキー |

IGRGBQFCKLHAKR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1NN)C)Br |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of (4-bromo-2,6-dimethylphenyl)hydrazine, highlighting differences in substituents and their implications:

*Calculated based on standard atomic weights.

Key Observations :

- Halogen Substitution : Replacement of methyl groups with halogens (Cl, F) increases electronegativity and reactivity. For instance, (4-bromo-2,6-dichlorophenyl)hydrazine exhibits higher susceptibility to nucleophilic aromatic substitution compared to the dimethyl analog due to the electron-withdrawing Cl substituents .

- Methyl vs. Ethyl Groups : The ethyl-substituted analog (4-bromo-2-ethylphenyl)hydrazine shows greater lipophilicity, making it more suitable for hydrophobic interactions in drug-receptor binding .

- Nitro Group Introduction: The nitro-substituted derivative (4-nitro-2,6-dimethylphenyl)hydrazine demonstrates enhanced electrochemical activity, useful in sensor technologies .

Physicochemical Properties

- Solubility: The dimethyl derivative exhibits moderate solubility in chloroform and ethanol, while fluorinated analogs (e.g., 2,6-difluoro) show improved solubility in polar aprotic solvents like DMSO .

- Stability : All hydrazine derivatives are sensitive to oxidation but stabilized by electron-withdrawing substituents. The dimethyl analog’s stability in air is superior to nitro-substituted derivatives, which require inert storage conditions .

Q & A

Q. What are the standard synthetic routes for (4-Bromo-2,6-dimethylphenyl)hydrazine, and how are reaction conditions optimized?

The compound is synthesized via the reaction of 4-bromo-2,6-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The product is isolated through crystallization. Key optimization parameters include:

- Temperature : Reflux (~100°C) to ensure complete reaction.

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. Industrial-scale production employs similar methods but optimizes solvent ratios and cooling rates for higher yields .

Q. What are the primary applications of this compound in organic synthesis?

- Building block for pharmaceuticals : The bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl groups.

- Azo compound synthesis : Oxidation with agents like KMnO₄ yields azo derivatives, which are used in dye chemistry and as enzyme inhibitors.

- Nucleophilic substitution : Bromine can be replaced with -OH, -NH₂, or -SH groups for tailored molecular design .

Q. How is purity assessed post-synthesis?

- HPLC : Using a C18 column with UV detection at 254 nm.

- Melting point analysis : Expected range 190–195°C (decomposition).

- Elemental analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to chloro/iodo analogs?

A comparative study of halogen-substituted phenylhydrazines reveals:

| Halogen | Reactivity in SNAr | Biological Activity (IC₅₀, µM) |

|---|---|---|

| Br | Moderate | 54.9 (Caco-2) |

| Cl | High | 48.2 (Caco-2) |

| I | Low | >100 (Caco-2) |

| Bromine balances steric accessibility and electronic effects, making it optimal for selective substitutions. Iodo analogs exhibit lower reactivity due to larger atomic size . |

Q. Why does antitumor activity vary significantly across cell lines?

In vitro studies show cytotoxicity in Caco-2 (IC₅₀ = 54.9 µM) but not in A549 lung cancer cells. Potential factors include:

- Glutathione S-transferase (GST) expression : A549 cells overexpress GST, detoxifying electrophilic metabolites.

- Membrane permeability : Differences in transporter proteins affect intracellular accumulation.

- Hydrazone formation : Covalent binding to cellular targets (e.g., tubulin) varies by cell type .

Q. What experimental strategies resolve contradictions in enzyme interaction studies?

Discrepancies in enzyme inhibition data (e.g., acetylcholinesterase vs. GST) can be addressed by:

- Isothermal titration calorimetry (ITC) : Quantifies binding constants (Kd) and stoichiometry.

- Docking simulations : Predict binding modes using crystal structures (e.g., PDB 4BM).

- Site-directed mutagenesis : Identifies critical residues for hydrazine-enzyme interactions .

Methodological Guidance

Q. How to design a kinetic study for substitution reactions involving this compound?

- Variable control : Vary nucleophile concentration (e.g., NaN₃, NaSH) while keeping substrate constant.

- Monitoring : Use ¹H NMR to track bromide release (δ 3.2–3.5 ppm for -NHR groups).

- Rate calculation : Apply pseudo-first-order kinetics under excess nucleophile conditions .

Q. What analytical techniques validate hydrazone formation in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。